

Application Note: High-Throughput Analysis of Fluoroglycofen-ethyl Residues in Agricultural Commodities

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Compound of Interest

Compound Name: Fluoroglycofen

Cat. No.: B1203548

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Introduction

Fluoroglycofen-ethyl is a selective herbicide widely used for the control of broadleaf weeds in various agricultural settings, particularly in soybean, cotton, and peanut cultivation.^[1] As with many agrochemicals, monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory standards set by bodies like the Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).^[1] This application note details a robust and sensitive analytical method for the determination of **fluoroglycofen**-ethyl residues in crop matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol provides a comprehensive workflow from sample preparation to final analysis, ensuring high selectivity and accuracy for routine monitoring.

Experimental Workflow

The overall analytical procedure for the determination of **fluoroglycofen**-ethyl residues in crops is depicted in the following workflow diagram.



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Figure 1: General workflow for **Fluoroglycofen**-ethyl residue analysis.

Quantitative Data Summary

The performance of the UPLC-MS/MS method for the determination of **fluoroglycofen**-ethyl in various matrices is summarized in the table below. The data demonstrates the method's high sensitivity, accuracy, and precision.

Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (mg/kg)	Recovery Range (%)	Intra-day RSD (%)	Inter-day RSD (%)	Reference
Soybean Seed	0.5	-	83.4 - 99.2	1.3 - 6.7	1.9 - 7.0	[2] [3]
Soybean Plant	1	-	83.4 - 99.2	1.3 - 6.7	1.9 - 7.0	[2]
Soil	1	-	83.4 - 99.2	1.3 - 6.7	1.9 - 7.0	
Soybean (general)	-	0.01 - 0.02	91.6 - 116.1	1.0 - 12.2	-	
Rice	-	0.01 - 0.02	76.6 - 110.8	1.0 - 12.2	-	

RSD: Relative Standard Deviation

Experimental Protocols

1. Materials and Reagents

- **Fluoroglycofen**-ethyl analytical standard (high purity)
- Acetonitrile (HPLC grade)
- Water (ultrapure)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18 or Florisil)
- Anhydrous magnesium sulfate
- Sodium chloride

2. Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used and effective approach for extracting pesticide residues from food matrices.

- Homogenization: Weigh a representative portion (e.g., 10-15 g) of the crop sample into a blender and homogenize until a uniform consistency is achieved. For dry samples, rehydration may be necessary prior to homogenization.
- Extraction:
 - Transfer the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add internal standards if necessary.
 - Add a salt mixture (e.g., 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride) to induce phase separation.

- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.

3. Sample Clean-up (Dispersive SPE)

- Transfer an aliquot of the acetonitrile supernatant to a clean centrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The choice of sorbent can be optimized based on the matrix; for example, graphitized carbon black (GCB) may be used for samples with high pigment content, though care must be taken to avoid loss of planar pesticides.
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
- The resulting supernatant is the cleaned extract.

4. Instrumental Analysis: UPLC-MS/MS

- Chromatographic Conditions:
 - Column: A suitable reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium acetate (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
 - Column Temperature: 40 °C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for **fluoroglycofen**-ethyl should be optimized for the instrument in use.

Conclusion

The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the routine analysis of **fluoroglycofen**-ethyl residues in a variety of crop samples. The sample preparation procedure is straightforward and effective, and the instrumental analysis offers high selectivity and low detection limits, ensuring that regulatory MRLs can be confidently monitored. This method is well-suited for food safety laboratories and research institutions involved in pesticide residue analysis.

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